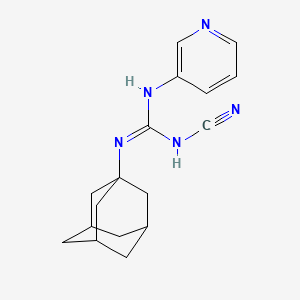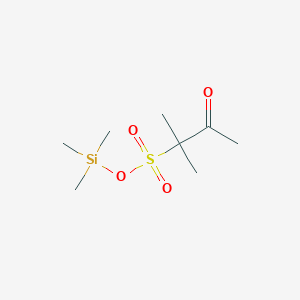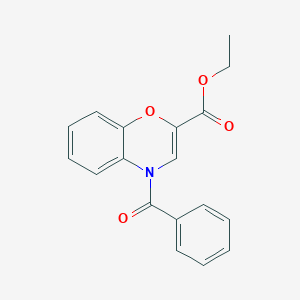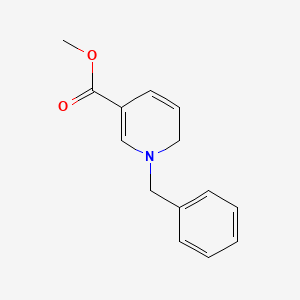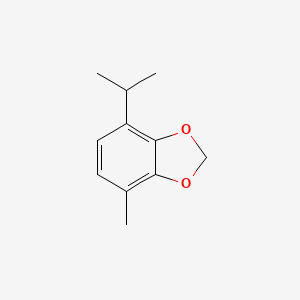![molecular formula C28H21N B14463707 9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole CAS No. 73813-92-0](/img/structure/B14463707.png)
9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole typically involves the reaction of fluorenone derivatives with carbazole under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction between fluorenone and carbazole in a suitable solvent such as tetrahydrofuran (THF) or 1,4-dioxane . The reaction conditions often include the presence of a catalytic amount of glacial acetic acid to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenylidene moiety to fluorenyl.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the carbazole and fluorenylidene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, reduced fluorenyl compounds, and substituted carbazole derivatives .
Applications De Recherche Scientifique
9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Mécanisme D'action
The mechanism of action of 9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death in cancer cells . Additionally, it can interact with various enzymes and receptors, modulating their activity and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 9-fluorenylideneacetate: This compound shares a similar fluorenylidene structure but differs in its ester functional group.
1-(9-Methyl-9H-fluoren-2-yl)-ethanone: This compound has a similar fluorenyl core but with different substituents.
1-(7-Acetyl-9-ethyl-9H-fluoren-2-yl)-ethanone: Another fluorenyl derivative with distinct functional groups.
Uniqueness
9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole is unique due to its combination of carbazole and fluorenylidene moieties, which impart distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in organic electronics and medicinal chemistry.
Propriétés
Numéro CAS |
73813-92-0 |
|---|---|
Formule moléculaire |
C28H21N |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
9-ethyl-1-(fluoren-9-ylidenemethyl)carbazole |
InChI |
InChI=1S/C28H21N/c1-2-29-27-17-8-7-15-24(27)25-16-9-10-19(28(25)29)18-26-22-13-5-3-11-20(22)21-12-4-6-14-23(21)26/h3-18H,2H2,1H3 |
Clé InChI |
BTPLPDOCRAVOCU-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2C3=CC=CC(=C31)C=C4C5=CC=CC=C5C6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


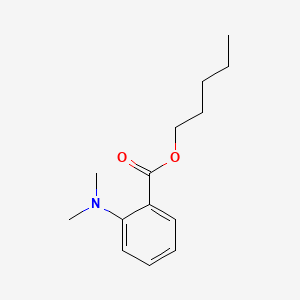
![3',4'-Dimethoxy-2,5-dihydro[1,1'-biphenyl]-4(3H)-one](/img/structure/B14463629.png)
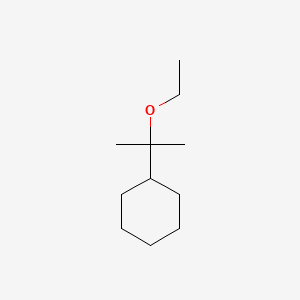
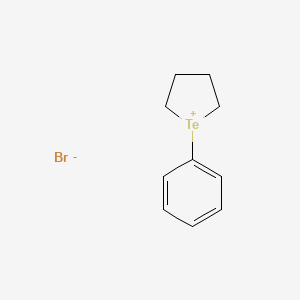
![Benzenesulfonic acid, 2-[2-(4-amino-2-sulfophenyl)ethenyl]-5-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, disodium salt](/img/structure/B14463650.png)
![Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride](/img/structure/B14463656.png)

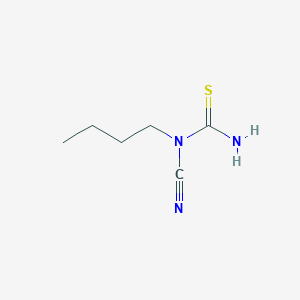
![N-[(Benzyloxy)methyl]-N-butylbutan-1-amine](/img/structure/B14463673.png)
